N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzoxazole ring, a piperidine moiety, and a cyclopropanesulfonamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane (DCM) and reagents such as piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The target products are typically obtained with yields ranging from 55% to 92% .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity.
Paliperidone: A well-known antipsychotic drug.
Risperidone: Another antipsychotic with a similar structure.
Uniqueness
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18FN3O3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H18FN3O3S/c16-10-3-6-13-14(8-10)22-15(17-13)19-7-1-2-11(9-19)18-23(20,21)12-4-5-12/h3,6,8,11-12,18H,1-2,4-5,7,9H2 |
InChI Key |
GVIDNGOSPSAPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)F)NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
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